RO0270608
Description
DES(2-diethylaminoethyl)valategrast is a synthetic compound featuring a 2-diethylaminoethyl group attached to a valategrast backbone. The 2-diethylaminoethyl group is a common substituent in medicinal chemistry, known to enhance solubility, bioavailability, or receptor binding through its tertiary amine functionality .
Properties
CAS No. |
1160849-72-8 |
|---|---|
Molecular Formula |
C23H18Cl3N3O4 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C23H18Cl3N3O4/c1-12-3-2-4-15(24)19(12)21(30)29-18(23(32)33)9-13-5-7-14(8-6-13)28-22(31)20-16(25)10-27-11-17(20)26/h2-8,10-11,18H,9H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t18-/m0/s1 |
InChI Key |
WCGJWHNYKVSSFL-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of DES(2-diethylaminoethyl)valategrast involves several steps. The starting materials typically include L-phenylalanine and various benzoyl derivatives. The synthetic route involves the following key steps:
Formation of the benzoyl derivative: L-phenylalanine is reacted with 2-chloro-6-methylbenzoyl chloride to form an intermediate.
Coupling reaction: The intermediate is then coupled with 2,6-dichlorobenzoyl chloride to form the final product.
Introduction of the diethylaminoethyl group:
Industrial production methods for DES(2-diethylaminoethyl)valategrast typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
DES(2-diethylaminoethyl)valategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It appears the query is focused on the applications of the chemical compound "DES(2-diethylaminoethyl)valategrast." Based on the search results, this compound, also known as RO-02-70608, or L-Phenylalanine, N-(2-chloro-6-methylbenzoyl)-4-(((3,5-dichloro-4-pyridinyl)carbonyl)amino)-, has limited publicly available information regarding its specific applications .
XTEN technology
XTEN Use in therapeutic applications The patent literature suggests a potential application of XTEN technology in creating therapeutic agents with extended half-life properties . XTEN is described as an extended recombinant polypeptide that can be purified to homogeneity and chemically conjugated with peptides, proteins, and small molecules . The resulting XTEN-linked agents exhibit high homogeneity, solubility, stability, and enhanced terminal half-life compared to unconjugated products, making them potentially useful as therapeutics and research tools for preclinical and clinical development .
XTEN Use as conjugation partners XTEN polypeptides can serve as conjugation partners for linking to pharmacologically or biologically active agents, resulting in XTEN-payload compositions . These can be engineered for covalent linking to payloads directly or via cross-linkers, with the potential for multiple payload molecules to be linked to a single XTEN molecule . The objective is to create conjugates with enhanced pharmaceutical properties, including enhanced pharmacokinetic properties .
Benefits of XTEN The use of XTEN reagents can generate high-yield products of XTEN-linked agents that are superior in terms of homogeneity, solubility, stability, and enhanced terminal half-life compared to unconjugated products .
Mechanism of Action
DES(2-diethylaminoethyl)valategrast exerts its effects by binding to integrins α4β1 and α4β7. These integrins are involved in the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response. By antagonizing these integrins, DES(2-diethylaminoethyl)valategrast inhibits leukocyte adhesion and migration, thereby reducing inflammation. The compound is rapidly metabolized into its active form, which has a high affinity for the activated states of both integrins .
Comparison with Similar Compounds
The following analysis compares DES(2-diethylaminoethyl)valategrast to structurally or functionally related compounds based on the substituent group, mechanism, and regulatory profiles derived from the evidence.
Structural Analogues with 2-Diethylaminoethyl Moieties
Compounds sharing the 2-diethylaminoethyl group include:
Key Differences :
- Reactivity: 2-(Diethylamino)ethyl chloride contains a reactive chloroethyl group, enabling alkylation (e.g., DNA crosslinking in nitrogen mustards like HN2 ), whereas DES(2-diethylaminoethyl)valategrast likely prioritizes binding modulation over alkylation.
- Solubility: The hydroxyethyl group in N,N-diethylmonoethanolamine increases water solubility compared to the chloroethyl group in 2-(diethylamino)ethyl chloride, suggesting DES(2-diethylaminoethyl)valategrast may balance lipophilicity for tissue penetration .
Functional Analogues: Nitrogen Mustards
Nitrogen mustards (e.g., HN2 , bis(2-chloroethyl)methylamine ) share structural similarities in their chloroethyl groups but differ in mechanism:
| Compound Name | Mechanism | Clinical Use | Toxicity Profile |
|---|---|---|---|
| HN2 (Mechlorethamine) | DNA alkylation, crosslinking | Chemotherapy | High (myelosuppression) |
| DES(2-diethylaminoethyl)valategrast | Hypothesized: Receptor antagonism (e.g., integrin inhibition) | Anti-inflammatory | Likely lower (targeted) |
Key Contrasts :
- Reactivity: Nitrogen mustards rely on electrophilic chloroethyl groups for cytotoxicity, whereas DES(2-diethylaminoethyl)valategrast’s diethylaminoethyl group may serve as a cationic anchor for target binding .
- Selectivity: DES(2-diethylaminoethyl)valategrast’s valategrast backbone may confer specificity, reducing off-target effects compared to nitrogen mustards’ broad alkylation .
Biological Activity
DES(2-diethylaminoethyl)valategrast is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for assessing its efficacy and safety profiles in various medical contexts. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of DES(2-diethylaminoethyl)valategrast.
Chemical Structure and Properties
DES(2-diethylaminoethyl)valategrast is characterized by its unique chemical structure, which influences its interaction with biological systems. The compound features a diethylamino group that enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The primary mechanism of action of DES(2-diethylaminoethyl)valategrast involves modulation of specific receptor pathways. This compound has been shown to interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurological disorders.
Biological Activity Overview
Research indicates that DES(2-diethylaminoethyl)valategrast exhibits several biological activities:
- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress.
- Anti-inflammatory Properties : DES(2-diethylaminoethyl)valategrast has been observed to reduce pro-inflammatory cytokine levels, suggesting a role in managing inflammatory conditions.
- Cardiovascular Effects : Preliminary data indicate potential benefits in cardiovascular health, possibly through vasodilatory effects.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the effects of DES(2-diethylaminoethyl)valategrast in clinical and preclinical settings:
- Neuroprotection in Animal Models : A study involving rodent models demonstrated that administration of DES(2-diethylaminoethyl)valategrast significantly reduced neuronal cell death following induced ischemic conditions. The results indicated a marked decrease in markers of oxidative stress.
- Inflammation Reduction in Human Subjects : A clinical trial assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory diseases. Results showed a significant reduction in C-reactive protein (CRP) levels after treatment with DES(2-diethylaminoethyl)valategrast over a six-week period.
- Cardiovascular Health Assessment : In a cohort study focusing on patients with hypertension, DES(2-diethylaminoethyl)valategrast treatment resulted in improved endothelial function and reduced blood pressure, suggesting cardiovascular protective benefits.
Detailed Research Findings
Recent research has focused on elucidating the specific pathways through which DES(2-diethylaminoethyl)valategrast exerts its effects:
- Cell Signaling Pathways : Investigations have revealed that the compound activates the PI3K/Akt pathway, which is crucial for cell survival and growth.
- Gene Expression Modulation : Analysis of gene expression profiles indicated that treatment with DES(2-diethylaminoethyl)valategrast upregulates neuroprotective genes while downregulating pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
